

BLI-489 physicochemical characteristics

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Compound Focus: BLI-489

CAS No.: 623564-40-9

Cat. No.: S521542

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Physicochemical and Biological Profile

The table below summarizes the core technical data available for **BLI-489**.

| Property | Details |
|---------------------|-----------------------------------------------------------------------|
| CAS Registry Number | 623564-40-9 [1] |
| Molecular Formula | C ₁₃ H ₁₀ N ₃ NaO ₄ S [1] |
| Molecular Weight | 327.29 g/mol [1] |

| **Chemical Names** | • **BLI-489** • (4R,5R,6R)-3-[(3S)-3-Methylidene-1-oxa-8-azaspiro[4.4]non-8-yl]-4-methyl-7-oxo-6-(sulfooxy)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate [1] | | **Chemical Structure (SMILES)** | O=C(C1=CS[C@@](/C2=C/C3=CN4C(COCC4)=N3)([H])N1C2=O)O[Na] [1] | | **Appearance** | Light yellow to yellow solid [1] | | **Solubility** | ≥105 mg/mL in DMSO (hygroscopic) [1] | | **Mechanism of Action** | β-lactamase inhibitor (classes A, C, and D) [2] [1] | | **Primary Research Use** | Combined with Piperacillin or Carbapenems to restore antibiotic efficacy [2] [3] |

Key Experimental Findings and Methodologies

Researchers have evaluated **BLI-489** extensively in combination with various β -lactam antibiotics.

Determining the Optimal Testing Methodology with Piperacillin

An initial critical study aimed to define the most reliable method for susceptibility testing of the piperacillin-**BLI-489** combination [2]. A "predictor panel" of 113 bacterial strains producing various β -lactamases was used. The methodologies tested included:

- **Constant inhibitor concentration:** **BLI-489** held at 2 or 4 $\mu\text{g}/\text{mL}$.
- **Fixed ratios:** Piperacillin to **BLI-489** at 1:1, 2:1, 4:1, and 8:1.

The study found that a **constant concentration of 4 $\mu\text{g}/\text{mL}$ of **BLI-489**** provided the most accurate results, effectively identifying susceptible and resistant isolates without overpredicting resistance [2]. This method was subsequently used to test a larger panel of clinical isolates.

Efficacy Against Clinical Isolates

Using the optimized testing method, the combination of piperacillin with a constant 4 $\mu\text{g}/\text{mL}$ of **BLI-489** was evaluated against a diverse collection of recent clinical isolates [2]:

- Against piperacillin-nonsusceptible enteric bacilli, the combination inhibited **92%** of strains.
- This was a significant improvement over the existing therapy piperacillin-tazobactam (PIKAZO), which inhibited only **66%** of these strains.
- The combination showed particularly improved activity against problematic pathogens expressing **extended-spectrum β -lactamases (ESBLs) and AmpC enzymes** [2].

Synergy with Carbapenems Against Resistant Enterobacterales

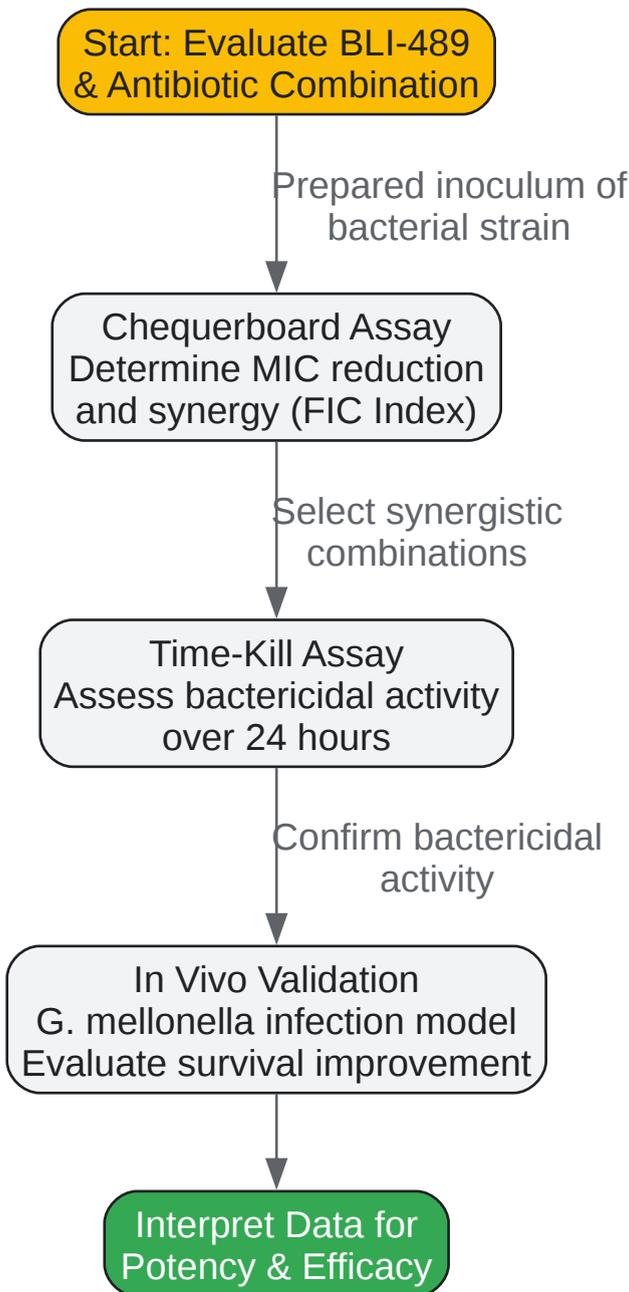
A more recent study investigated **BLI-489** in combination with carbapenem antibiotics (imipenem or meropenem) against Carbapenem-Resistant Enterobacterales (CRE) [3].

- **Chequerboard assays** demonstrated a **synergistic effect** for **BLI-489** with imipenem or meropenem against most of the 25 tested CRE strains.
- **Time-kill assays** further confirmed this synergistic, bactericidal activity against isolates producing KPC-2 (class A), NDM-5 (class B), and OXA-23 (class D) carbapenemases.

- The efficacy of the combination was validated **in vivo** using a **Galleria mellonella (wax moth) infection model**, improving survival in infected larvae [3].

Experimental Workflow for In Vitro Assessment

The following diagram outlines a general workflow for evaluating **BLI-489** in combination with an antibiotic, synthesizing methodologies from the cited research.



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*Experimental workflow for assessing **BLI-489** synergy with antibiotics.*

Research Implications and Future Directions

BLI-489 represents a significant step toward overcoming β -lactamase-mediated resistance. Its broad activity against Class A, C, and D enzymes addresses a critical gap left by earlier inhibitors like clavulanic acid and tazobactam, which are ineffective against AmpC enzymes [2]. Research indicates its potential utility in two key areas:

- **Restoring efficacy of older antibiotics:** As a combination with piperacillin, it could rejuvenate this antibiotic against a wider spectrum of resistant pathogens [2].
- **Combating carbapenem resistance:** Its synergy with carbapenems offers a potential treatment strategy against CRE, a major public health threat [3].

Future work will likely focus on further in vivo efficacy studies, pharmacokinetic/pharmacodynamic (PK/PD) analysis, and potentially expanding its use in combinations with other novel β -lactams.

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References

1. BLI-489 | Beta-lactamase Inhibitor [medchemexpress.com]
2. Establishment of In Vitro Susceptibility Testing Methodologies and... [pmc.ncbi.nlm.nih.gov]
3. Synergistic effect of the novel β -lactamase inhibitor BLI-489 ... [pubmed.ncbi.nlm.nih.gov]

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